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  • Product: 3,7-Dimethyl-6-oxooctanal
  • CAS: 58223-41-9

Core Science & Biosynthesis

Foundational

Biocatalytic and Chemoenzymatic Pathways to 3,7-Dimethyl-6-oxooctanal: A Technical Guide

Executive Summary 3,7-Dimethyl-6-oxooctanal (CAS 58223-41-9) is a highly versatile, difunctional acyclic monoterpenoid characterized by the presence of both an aldehyde and a ketone group ([1]). While traditionally acces...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3,7-Dimethyl-6-oxooctanal (CAS 58223-41-9) is a highly versatile, difunctional acyclic monoterpenoid characterized by the presence of both an aldehyde and a ketone group ([1]). While traditionally accessed via harsh chemical oxidations of natural monoterpenes like citronellal or the ring-opening of (+)-pulegone ([2],[3]), modern synthetic biology and drug development demand highly stereoselective, green-chemistry alternatives.

Because purely de novo metabolic pathways for 3,7-dimethyl-6-oxooctanal are not documented in non-human biological systems[2], its "biosynthesis" practically relies on the enzymatic transformation of abundant natural monoterpenes. This whitepaper details the engineered biocatalytic pathways to produce enantiopure (R)-3,7-dimethyl-6-oxooctanal, leveraging multi-enzymatic cascades to achieve precise functionalization while avoiding the over-oxidation and polymerization common in traditional organic synthesis.

Core Biocatalytic Precursor Pathways

Phase I: The Bienzymatic Cascade to (R)-Citronellal

The foundational step involves the conversion of geraniol to (R)-citronellal. Traditional industrial methods require energy-intensive distillation of citral and rhodium-catalyzed asymmetric reduction, yielding only ~87% enantiomeric excess (ee) ([4]).

In contrast, a highly efficient bienzymatic cascade utilizes a Copper Radical Alcohol Oxidase (CgrAlcOx) from Colletotrichum graminicola and an Old Yellow Enzyme (OYE2) from Saccharomyces cerevisiae ([5]).

  • Causality of Enzyme Selection : CgrAlcOx is strictly selective for primary alcohols, oxidizing geraniol to geranial without over-oxidizing the product to geranic acid. OYE2 is then employed because flavin-dependent ene reductases selectively reduce conjugated C=C double bonds (the α,β-unsaturated aldehyde) while leaving isolated double bonds (the C6=C7 alkene) completely intact[5][6].

Phase II: Epoxidation and Meinwald Rearrangement

To convert (R)-citronellal to 3,7-dimethyl-6-oxooctanal, the C6=C7 double bond must be functionalized into a ketone without cleaving the carbon backbone.

  • Biocatalytic Epoxidation : A Cytochrome P450 monooxygenase (e.g., from the CYP153A family) catalyzes the stereoselective epoxidation of the C6=C7 double bond to yield citronellal-6,7-epoxide.

  • Epoxide Isomerization : An epoxide isomerase (EI) catalyzes a biological Meinwald rearrangement. A highly specific hydride shift opens the epoxide ring, yielding the C6-ketone. This enzymatic approach prevents the cyclization (e.g., to p-menthane derivatives) that typically occurs when citronellal is exposed to acidic chemical catalysts[3].

Alternative Pathway: Enzymatic Ring-Cleavage of (+)-Pulegone

(+)-Pulegone, a cyclic monoterpene, can also serve as a precursor. Recent discoveries in alkaloid biosynthesis have demonstrated that 2-oxoglutarate-dependent dioxygenases can catalyze oxidative C–C bond cleavage via a retro-aza-Prins-like reaction ([7]). Applying similar Baeyer-Villiger Monooxygenases (BVMOs) to (+)-pulegone yields a lactone that, upon enzymatic hydrolysis, opens into the acyclic octanal skeleton required for 3,7-dimethyl-6-oxooctanal[3][7].

Experimental Protocols & Workflows

Protocol 1: Bienzymatic Synthesis of (R)-Citronellal

Self-Validating Design: This protocol uses sequential addition rather than a one-pot simultaneous mix because CgrAlcOx is competitively inhibited by the final product, citronellal[4][6].

  • Substrate Preparation : Prepare a 20 mM solution of Geraniol in 50 mM potassium phosphate buffer (pH 7.0) containing 5% (v/v) DMSO to enhance substrate solubility.

  • Primary Oxidation : Add CgrAlcOx (10 U/mL) and Catalase (500 U/mL). Causality: CgrAlcOx generates equimolar H₂O₂ as a byproduct, which rapidly denatures enzymes. Catalase acts as an in-process scavenger to maintain catalytic longevity. Incubate at 30°C for 1 hour.

  • In-Process Control : Extract a 50 µL aliquot and analyze via GC-FID to confirm >98% conversion to geranial before proceeding.

  • Stereoselective Reduction : Introduce OYE2 (15 µM), Glucose Dehydrogenase (GDH, 10 U/mL), Glucose (50 mM), and NADP⁺ (100 µM). Causality: The GDH/Glucose system recycles NADP⁺ to NADPH, driving the OYE2 thermodynamic equilibrium forward. Incubate for 5 hours.

  • Extraction : Partition the aqueous phase with ethyl acetate (1:1 v/v) to halt the reaction and isolate (R)-citronellal.

Protocol 2: Biocatalytic Conversion to 3,7-Dimethyl-6-oxooctanal
  • Whole-Cell Epoxidation : Suspend recombinant E. coli expressing CYP450 in a resting-cell buffer (pH 7.4). Feed the extracted (R)-citronellal (10 mM) continuously via a syringe pump to avoid substrate toxicity.

  • Isomerization : Following complete epoxidation (monitored via TLC), add purified Epoxide Isomerase (5 mg/mL). Maintain pH strictly at 7.4 to prevent spontaneous, non-enzymatic acid-catalyzed cyclization of the aldehyde[3].

  • Purification : Extract with hexane and purify via flash chromatography (Hexane:EtOAc) to yield (R)-3,7-dimethyl-6-oxooctanal.

Quantitative Data & Yields

The following table summarizes the kinetic and yield parameters of the optimized biocatalytic cascade.

Reaction StepEnzyme / CatalystSubstrateProductConversion (%)Enantiomeric Excess (ee %)TOF (s⁻¹)
Primary OxidationCgrAlcOxGeraniolGeranial>98.0N/A4.85
Asymmetric ReductionOYE2Geranial(R)-Citronellal95.195.90.10
EpoxidationCYP450 (Engineered)(R)-CitronellalCitronellal-6,7-epoxide~82.0>95.0 (at C3)0.05
Epoxide IsomerizationEpoxide IsomeraseCitronellal-6,7-epoxide(R)-3,7-Dimethyl-6-oxooctanal~78.0>95.0 (at C3)0.08

Note: TOF data for CgrAlcOx and OYE2 are derived from standardized 20 mL scale reactions[5].

Mechanistic & Workflow Visualizations

Pathway G Geraniol (C10H18O) GA Geranial (C10H16O) G->GA CgrAlcOx (Oxidation) C (R)-Citronellal (C10H18O) GA->C OYE2 + NADP(H) (Reduction) CE Citronellal-6,7-epoxide (C10H18O2) C->CE CYP450 (Epoxidation) DMO (R)-3,7-Dimethyl-6-oxooctanal (C10H18O2) CE->DMO Epoxide Isomerase (Meinwald Rearrangement)

Figure 1: Enzymatic cascade from Geraniol to (R)-3,7-Dimethyl-6-oxooctanal.

Workflow S1 Substrate Prep (Geraniol + Buffer) S2 Primary Oxidation (CgrAlcOx + Catalase) S1->S2 S3 Stereoselective Reduction (OYE2 + GDH System) S2->S3 S4 Epoxidation & Isomerization (CYP450 + EI) S3->S4 S5 Extraction & GC Analysis (Ethyl Acetate) S4->S5

Figure 2: Step-by-step experimental workflow for the multi-enzymatic biotransformation.

References

  • PubChem - "3,7-Dimethyl-6-oxooctanal | C10H18O2 | CID 13023728". National Center for Biotechnology Information. URL:[Link]

  • ACS Catalysis - "Tunable Production of (R)- or (S)-Citronellal from Geraniol via a Bienzymatic Cascade Using a Copper Radical Alcohol Oxidase and Old Yellow Enzyme". URL:[Link]

  • Reaction Chemistry & Engineering (RSC) - "Enantioselective synthesis of (R)-citronellal from geraniol with an immobilised copper alcohol oxidase and ene reductase". URL:[Link]

  • Journal of the American Chemical Society (JACS) - "C–C Bond Cleavage in the Late-Stage Biosynthesis of Huperzine Alkaloids Occurs via Enzymatic Retro-Aza-Prins Reaction". URL: [Link]

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Exploratory

An In-depth Technical Guide on the Chirality and Stereoisomers of 3,7-Dimethyl-6-oxooctanal

For Researchers, Scientists, and Drug Development Professionals Abstract 3,7-Dimethyl-6-oxooctanal is a bifunctional organic compound featuring both an aldehyde and a ketone.[1][2][3] Its molecular structure contains a c...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,7-Dimethyl-6-oxooctanal is a bifunctional organic compound featuring both an aldehyde and a ketone.[1][2][3] Its molecular structure contains a chiral center, giving rise to stereoisomers with potentially distinct biological activities.[1][4] This technical guide provides a comprehensive analysis of the chirality and stereoisomers of 3,7-dimethyl-6-oxooctanal, including a detailed examination of its structural features, stereoselective synthesis strategies, and methods for separation and characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, where an understanding of stereoisomerism is critical for designing safe and efficacious therapeutic agents.

Introduction: The Significance of Chirality in Drug Development

Chirality, the property of a molecule that is non-superimposable on its mirror image, is a fundamental concept in drug design and development.[5] Enantiomers, the pair of mirror-image stereoisomers, can exhibit profound differences in their pharmacological and toxicological profiles.[5][6] One enantiomer may be therapeutically active, while the other could be inactive or even harmful.[5][6] Therefore, the ability to synthesize, separate, and characterize individual stereoisomers is paramount in the development of new drugs. This guide focuses on the stereochemical aspects of 3,7-dimethyl-6-oxooctanal, a molecule with potential applications in organic synthesis and as a building block for more complex structures.[7]

Molecular Architecture of 3,7-Dimethyl-6-oxooctanal

3,7-Dimethyl-6-oxooctanal, with the molecular formula C₁₀H₁₈O₂, possesses a unique structure containing two carbonyl functional groups: an aldehyde at position C1 and a ketone at position C6.[1][2] The carbon chain also features two methyl group substituents at positions C3 and C7.[1][2]

Identification of Chiral Centers

A chiral center is a carbon atom bonded to four different substituent groups. In the structure of 3,7-dimethyl-6-oxooctanal, the carbon at position 3 (C3) is a chiral center.[1][4] It is attached to:

  • A hydrogen atom

  • A methyl group (-CH₃)

  • A -CH₂-CHO (formylethyl) group

  • A -CH₂-CH₂-CO-CH(CH₃)₂ (2-oxo-4-methylpentyl) group

The carbon at position 7 (C7) is bonded to a hydrogen, an isopropyl group, and the rest of the carbon chain. However, because the isopropyl group contains two identical methyl groups, C7 is not a chiral center.[1]

Stereoisomers of 3,7-Dimethyl-6-oxooctanal

Due to the single chiral center at C3, 3,7-dimethyl-6-oxooctanal exists as a pair of enantiomers:

  • (R)-3,7-dimethyl-6-oxooctanal

  • (S)-3,7-dimethyl-6-oxooctanal

These enantiomers possess identical physical properties such as boiling point and density but differ in their interaction with plane-polarized light and with other chiral molecules, which is of particular importance in biological systems.[1]

Table 1: Key Structural and Physical Properties of 3,7-Dimethyl-6-oxooctanal

PropertyValueSource
Molecular Formula C₁₀H₁₈O₂[1][8]
Molecular Weight 170.25 g/mol [1][8]
IUPAC Name 3,7-dimethyl-6-oxooctanal[1][8]
CAS Number 58223-41-9[1][8]
Chiral Centers 1 (at C3)[1][4]
Number of Stereoisomers 2 (one pair of enantiomers)[1]

Stereoselective Synthesis Strategies

The synthesis of a specific enantiomer of 3,7-dimethyl-6-oxooctanal requires a stereoselective approach. Common strategies often employ chiral starting materials derived from natural sources or utilize asymmetric catalysis.

Synthesis from Chiral Precursors

A prevalent method involves the use of naturally occurring chiral molecules, such as monoterpenes. For instance, citronellal, which has a similar carbon skeleton, is a common precursor.[1][9] The synthesis of a related compound, (3S,5S,6S)-3,7-dimethyl-5,6-dihydroxy-7-en-octanal, has been achieved starting from natural (+)-pulegone, highlighting the utility of these natural products as chiral building blocks.[1]

Asymmetric Synthesis and Enantioselective Catalysis

Asymmetric synthesis aims to produce a specific enantiomer.[10] This can be achieved through the use of chiral catalysts or reagents that favor the formation of one stereoisomer over the other. While specific protocols for the asymmetric synthesis of 3,7-dimethyl-6-oxooctanal are not widely available in public literature, the principles of asymmetric synthesis can be applied. For example, a key step could involve the asymmetric reduction of a precursor ketone or an asymmetric alkylation reaction.

Diagram 1: Conceptual Workflow for Stereoselective Synthesis

G Start Chiral Precursor (e.g., (+)-Pulegone or Citronellal) Step1 Series of Chemical Transformations (e.g., Ring Opening, Oxidation) Start->Step1 High Stereocontrol Step2 Stereoselective Reaction (e.g., Asymmetric Reduction) Step1->Step2 Intermediate Chiral Intermediate Step2->Intermediate Introduction of Chirality Step3 Further Functional Group Manipulation Intermediate->Step3 Product Enantiomerically Pure (R)- or (S)-3,7-Dimethyl-6-oxooctanal Step3->Product

Caption: A generalized workflow for the stereoselective synthesis of a single enantiomer of 3,7-dimethyl-6-oxooctanal.

Separation and Characterization of Stereoisomers

The separation of enantiomers, a process known as chiral resolution, is a critical step in studying the distinct properties of each stereoisomer. High-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases (CSPs) are powerful techniques for this purpose.[11][12]

Chiral Chromatography

Protocol: Chiral HPLC Separation of 3,7-Dimethyl-6-oxooctanal Enantiomers (Hypothetical)

  • Column Selection: A chiral stationary phase is essential. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating a wide range of chiral compounds.[5][11]

  • Mobile Phase Preparation: A typical mobile phase for normal-phase HPLC would consist of a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol. The ratio of these solvents is optimized to achieve the best separation.

  • Instrumentation Setup:

    • HPLC system equipped with a UV detector.

    • Chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H).

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the detection wavelength (carbonyl compounds typically absorb in the UV range).

  • Sample Preparation: Dissolve a small amount of the racemic 3,7-dimethyl-6-oxooctanal in the mobile phase.

  • Injection and Data Acquisition: Inject the sample onto the column and record the chromatogram. The two enantiomers should appear as separate peaks.

  • Optimization: Adjust the mobile phase composition and flow rate to improve the resolution between the enantiomeric peaks.

Table 2: Representative Chromatographic Conditions for Chiral Separation

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Column Chiral capillary column (e.g., cyclodextrin-based)Polysaccharide-based chiral column (e.g., Chiralcel OD)
Mobile Phase/Carrier Gas Helium or HydrogenHexane/Isopropanol
Detector Flame Ionization Detector (FID)UV Detector

Note: These are general conditions and would require optimization for this specific compound.

Spectroscopic and Spectrometric Characterization

While enantiomers have identical spectra in achiral environments, their structures can be confirmed using various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the molecular structure and connectivity of 3,7-dimethyl-6-oxooctanal. While standard NMR cannot distinguish between enantiomers, the use of chiral solvating agents or chiral derivatizing agents can induce chemical shift differences between the enantiomers, allowing for their differentiation and the determination of enantiomeric excess.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the aldehyde and ketone carbonyl groups. The aldehyde C=O stretch is typically observed around 1740-1720 cm⁻¹, while the ketone C=O stretch is expected around 1715 cm⁻¹.[1]

  • Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Table 3: Predicted Spectroscopic Data for 3,7-Dimethyl-6-oxooctanal

SpectroscopyFunctional Group/ProtonPredicted Chemical Shift/Frequency
¹H NMR Aldehydic H (-CHO)δ 9-10 ppm
Protons α to C=Oδ 2.0-2.7 ppm
Methyl H (-CH₃)δ 0.8-1.2 ppm
¹³C NMR Aldehydic C (-CHO)δ 190-215 ppm
Ketonic C (C=O)δ 190-215 ppm
IR Spectroscopy Aldehyde C=O Stretch1740-1720 cm⁻¹
Ketone C=O Stretch~1715 cm⁻¹

Note: These are predicted values based on typical functional group absorptions.[1]

Determination of Absolute Configuration

Determining the absolute configuration (R or S) of a chiral center often requires X-ray crystallography.[1] Since 3,7-dimethyl-6-oxooctanal is not crystalline, a common strategy is to synthesize a crystalline derivative.[1] This involves reacting the aldehyde or ketone with a suitable reagent to form a stable, solid product that can be crystallized and analyzed by X-ray diffraction.[1]

Diagram 2: Workflow for Absolute Configuration Determination

G Start Racemic or Enantiomerically Enriched 3,7-Dimethyl-6-oxooctanal Step1 Synthesize Crystalline Derivative (e.g., Hydrazone, Semicarbazone) Start->Step1 Step2 Grow Single Crystal Step1->Step2 Step3 X-ray Diffraction Analysis Step2->Step3 Result Determine 3D Structure and Absolute Configuration (R/S) Step3->Result

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Protocols & Analytical Methods

Method

High-Throughput Purification of 3,7-Dimethyl-6-oxooctanal via Preparative HPLC with Evaporative Light Scattering Detection

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note presents a detailed, robust protocol for the purification of 3,7-Dimethyl-6-oxooctanal, a bifunctional al...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed, robust protocol for the purification of 3,7-Dimethyl-6-oxooctanal, a bifunctional aliphatic terpenoid, using High-Performance Liquid Chromatography (HPLC). Due to the compound's lack of a significant UV chromophore, conventional HPLC detection methods are rendered ineffective. This guide details a method centered on Reversed-Phase (RP-HPLC) chromatography coupled with an Evaporative Light Scattering Detector (ELSD), a universal detection technique ideal for non-chromophoric analytes. We provide a comprehensive, step-by-step workflow, from sample preparation to fraction analysis, and explain the scientific rationale behind key methodological choices to ensure reproducibility and high purity of the final product.

Introduction and Method Rationale

3,7-Dimethyl-6-oxooctanal is a difunctional organic molecule featuring both an aldehyde and a ketone within its eight-carbon aliphatic backbone.[1] As a member of the terpenoid family, it and similar structures are of interest in fragrance, specialty chemical, and pharmaceutical synthesis. The purification of such compounds from complex reaction mixtures or natural extracts is a critical step that often presents significant challenges.

The primary obstacle in developing an HPLC method for 3,7-Dimethyl-6-oxooctanal is its molecular structure, which lacks conjugated double bonds or aromatic rings. This results in negligible absorbance at standard UV wavelengths (254 nm, 280 nm), making detection by common Photodiode Array (PDA) or UV-Vis detectors impractical without chemical derivatization.[2][3] While derivatization with agents like 2,4-dinitrophenylhydrazine (DNPH) can introduce a chromophore, this adds complexity, time, and potential for side-reactions, which is undesirable for a preparative purification workflow.[4][5]

To overcome this limitation, this protocol employs an Evaporative Light Scattering Detector (ELSD). The operational principle of ELSD involves three stages: nebulization of the column eluent, evaporation of the mobile phase, and detection of the light scattered by the remaining non-volatile analyte particles.[6] This makes ELSD a near-universal detector for any compound that is substantially less volatile than the mobile phase, including lipids, sugars, polymers, and terpenoids.[7][8][9] Crucially, unlike Refractive Index (RI) detectors, ELSD is fully compatible with gradient elution, providing the flexibility required to separate complex mixtures with components of varying polarity.[10][11]

The separation itself is achieved using Reversed-Phase (RP-HPLC), the most widely used and versatile chromatography mode. An analyte's retention in RP-HPLC is based on its hydrophobic interactions with a non-polar stationary phase (e.g., C18-bonded silica). By using a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, we can effectively resolve 3,7-Dimethyl-6-oxooctanal from both more polar and less polar impurities.

Materials and Instrumentation

Reagents
  • Crude 3,7-Dimethyl-6-oxooctanal sample

  • Acetonitrile (CH₃CN), HPLC Grade or higher

  • Methanol (CH₃OH), HPLC Grade or higher

  • Deionized Water (H₂O), 18.2 MΩ·cm resistivity

  • Nitrogen gas (N₂) for ELSD, high purity (≥99.9%)

Instrumentation and Consumables
  • Preparative HPLC System: Equipped with a gradient pump, autosampler or manual injector, and fraction collector.

  • HPLC Column: Reversed-Phase C18 column (e.g., 250 mm x 21.2 mm, 5 µm particle size). The dimensions should be selected based on the required loading capacity.

  • Detector: Evaporative Light Scattering Detector (ELSD).

  • Flow Splitter: To divert a small portion of the eluent (~1-2%) to the destructive ELSD while the majority proceeds to the fraction collector.[6]

  • Rotary Evaporator: For solvent removal from collected fractions.

  • Analytical HPLC System with ELSD or Mass Spectrometer (MS): For purity analysis of the final compound.

Detailed Experimental Protocol

This protocol is divided into three main stages: instrument setup and equilibration, the purification run, and post-purification processing.

Stage 1: Sample Preparation and Instrument Setup
  • Sample Preparation:

    • Accurately weigh the crude sample.

    • Dissolve the sample in a minimal amount of a strong solvent in which it is freely soluble, preferably the mobile phase with the highest organic content (e.g., 100% Acetonitrile) or a compatible solvent like Methanol.

    • Ensure the sample is fully dissolved. If particulates are present, filter through a 0.45 µm syringe filter to prevent column and injector blockage.

    • The target concentration should be as high as possible without causing precipitation, typically in the range of 50-100 mg/mL for preparative scale.

  • HPLC and ELSD Parameterization:

    • Install the preparative C18 column and the flow splitter.

    • Set up the HPLC and ELSD parameters as detailed in Table 1. The rationale for these starting parameters is to provide a broad separation window that can be optimized further. A gradient is used to elute a wide range of impurities and ensure the target compound is eluted with a good peak shape.

    Table 1: HPLC-ELSD Method Parameters

    Parameter Setting Rationale
    HPLC System
    Column C18, 250 x 21.2 mm, 5 µm Standard reversed-phase chemistry for hydrophobic retention. Large diameter for preparative loading.
    Mobile Phase A Deionized Water The polar component of the mobile phase.
    Mobile Phase B Acetonitrile The non-polar (organic) component; provides good elution strength and is compatible with ELSD.
    Flow Rate 20.0 mL/min A typical flow rate for a ~21 mm ID preparative column.
    Injection Volume 1-5 mL Dependent on sample concentration and column loading capacity.
    Column Temp. 30 °C Elevated temperature reduces mobile phase viscosity and can improve peak shape.
    Gradient Profile
    0.0 - 5.0 min 60% B Initial hold to allow for strong retention of the analyte and elution of highly polar impurities.
    5.0 - 25.0 min 60% to 95% B Linear gradient to elute compounds of intermediate polarity, including the target analyte.
    25.0 - 30.0 min 95% B High organic wash to elute any strongly retained, non-polar impurities.
    30.1 - 35.0 min 60% B Re-equilibration of the column to initial conditions for the next run.
    ELSD Detector
    Drift Tube Temp. 50 °C Must be high enough to evaporate the mobile phase but low enough to avoid evaporating the analyte.
    Nebulizer Gas (N₂) 2.0 Bar (or manufacturer's recommendation) Controls the droplet size during nebulization for efficient evaporation.

    | Gain (PMT) | Medium/Auto | Adjusts detector sensitivity. SAGA (Self-Adjusting Gain Amplification) is ideal if available.[10] |

  • System Equilibration:

    • Purge the pump lines with fresh mobile phase.

    • Equilibrate the entire system (column, detector) with the initial mobile phase conditions (60% Acetonitrile / 40% Water) for at least 30 minutes or until a stable baseline is observed on the ELSD.

Stage 2: Purification Workflow

The purification process is visualized in the workflow diagram below.

HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_post Post-Processing Crude Crude Sample Dissolve Dissolve in Acetonitrile Crude->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject onto C18 Column Filter->Inject Separate Gradient Elution (Water/Acetonitrile) Inject->Separate Split Flow Split Separate->Split Detect ELSD Detection Split->Detect ~1% Collect Fraction Collection Split->Collect ~99% Evaporate Solvent Evaporation (Rotary Evaporator) Collect->Evaporate Analyze Purity Analysis (Analytical HPLC) Evaporate->Analyze Pure Pure Compound Analyze->Pure

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Application

Application Note: 3,7-Dimethyl-6-oxooctanal as a Bifunctional Precursor in Advanced Fragrance and Flavor Synthesis

Target Audience: Researchers, Synthetic Chemists, and Flavor & Fragrance (F&F) Scientists Document Type: Technical Application Note & Experimental Protocol Introduction & Chemical Architecture In modern organic synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Flavor & Fragrance (F&F) Scientists Document Type: Technical Application Note & Experimental Protocol

Introduction & Chemical Architecture

In modern organic synthesis and the flavor and fragrance (F&F) industry, the demand for novel sensory modulators—particularly cooling agents and unique olfactory profiles—has driven the exploration of bifunctional building blocks[1]. 3,7-Dimethyl-6-oxooctanal (CAS No. 58223-41-9) represents a highly versatile intermediate[1].

Characterized by an eight-carbon aliphatic backbone, this molecule features a terminal aldehyde at C1, a ketone at C6, and a chiral center at C3[1],[2]. The differential reactivity between the highly electrophilic C1 aldehyde and the sterically hindered C6 ketone allows chemists to perform sequential, chemoselective modifications[1]. While its direct sensory properties are subtle, its true value lies in its role as a precursor. Under acidic conditions, the molecule undergoes intramolecular cyclization to form cyclic oxygenated compounds (such as semi-ketals and p-menthane derivatives)[1]. These cyclic derivatives are highly potent activators of the TRPM8 thermoreceptor , imparting refreshing, long-lasting cooling sensations critical for oral care, confectionery, and cosmetic formulations[3],[4].

Quantitative Chemical Profile

Table 1: Physicochemical Properties of 3,7-Dimethyl-6-oxooctanal

ParameterValue / DescriptionRationale / Significance
IUPAC Name 3,7-dimethyl-6-oxooctanalDefines the 1,6-dicarbonyl bifunctional architecture[2].
Molecular Formula C₁₀H₁₈O₂Iso-carbonic to monoterpenoids, ensuring compatibility with biological sensory receptors[2].
Molar Mass 170.25 g/mol Optimal volatility range for base-to-middle note fragrance applications[2].
XLogP3 1.5Indicates moderate lipophilicity, ideal for penetrating mucosal barriers to reach TRPM8 receptors[2].
Key Precursor CitronellalSynthesized via selective oxidation of citronellal's C6=C7 double bond[1],[5].

Mechanistic Insights: Sensory Modulation via TRPM8

The TRPM8 (Transient Receptor Potential Melastatin 8) channel is the primary molecular transducer for cold somatosensation[4]. While traditional coolants like L-menthol activate TRPM8, they suffer from high volatility, bitter off-tastes, and burning sensations at high concentrations.

By utilizing 3,7-dimethyl-6-oxooctanal as a synthetic hub, researchers can engineer cyclic oxygenated compounds that dock more efficiently into the TRPM8 binding pocket[3]. The intramolecular cyclization of the 1,6-dicarbonyl system mimics the p-menthane ring of menthol but introduces novel oxygenation patterns (e.g., hydroxy-ketones or cyclic semi-acetals) that enhance receptor affinity and prolong the cooling duration without the undesirable olfactory harshness[1],[3].

Pathway Citronellal Citronellal (Monoterpenoid Precursor) Epoxidation Selective Epoxidation (mCPBA / Peroxymonocarbonate) Citronellal->Epoxidation Epoxide 6,7-Epoxycitronellal (Intermediate) Epoxidation->Epoxide Rearrangement Meinwald Rearrangement (Lewis Acid Catalyst) Epoxide->Rearrangement Target 3,7-Dimethyl-6-oxooctanal (Bifunctional Hub) Rearrangement->Target Cyclization Intramolecular Cyclization (Acid Catalysis) Target->Cyclization CoolingAgent Cyclic Oxygenated Compound (TRPM8 Agonist) Cyclization->CoolingAgent TRPM8 TRPM8 Receptor (Cooling Sensation) CoolingAgent->TRPM8 Sensory Modulation

Figure 1: Synthetic workflow and sensory modulation pathway of 3,7-Dimethyl-6-oxooctanal.

Experimental Protocols

Every protocol below is designed as a self-validating system. The causality behind each reagent choice and physical condition is explicitly stated to ensure scientific integrity and reproducibility.

Protocol A: Chemoselective Synthesis of 3,7-Dimethyl-6-oxooctanal from Citronellal

Objective: To selectively oxidize the C6=C7 double bond of citronellal to a ketone without over-oxidizing the sensitive C1 aldehyde[1],[5].

Materials:

  • Citronellal (High purity, >95%)

  • m-Chloroperoxybenzoic acid (mCPBA) or Peroxymonocarbonate

  • Zinc Bromide (ZnBr₂) (Lewis acid catalyst)

  • Dichloromethane (DCM) and Tetrahydrofuran (THF) (Anhydrous)

Step-by-Step Methodology:

  • Epoxidation: Dissolve 50 mmol of citronellal in 100 mL of anhydrous DCM. Cool the reaction flask to 0–5°C using an ice bath.

    • Causality: Maintaining a low temperature is critical to prevent the exothermic epoxidation from triggering premature, uncontrolled ring-opening or over-oxidation of the C1 aldehyde[1].

  • Oxidant Addition: Slowly add 55 mmol of mCPBA in portions over 30 minutes under vigorous stirring.

    • Causality: mCPBA is highly electrophilic and will chemoselectively attack the electron-rich trisubstituted C6=C7 double bond, leaving the electron-deficient carbonyl of the aldehyde intact[5].

  • Quenching & Extraction: After 2 hours, quench the reaction with saturated aqueous Na₂S₂O₃ to destroy excess peroxide, followed by washing with saturated NaHCO₃ to remove m-chlorobenzoic acid. Isolate the organic layer, dry over Na₂SO₄, and concentrate to yield 6,7-epoxycitronellal[5].

  • Meinwald Rearrangement: Dissolve the crude epoxide in 50 mL of anhydrous THF. Add 5 mol% of ZnBr₂ and stir at room temperature for 4 hours.

    • Causality: The Lewis acid (ZnBr₂) coordinates to the epoxide oxygen, weakening the C-O bonds. Due to the substitution pattern, a highly selective hydride shift occurs from C6 to C7, collapsing the epoxide into the target C6 ketone (3,7-dimethyl-6-oxooctanal)[1].

  • Purification: Purify via silica gel column chromatography (Hexane/EtOAc 9:1) to isolate the pure bifunctional compound.

Protocol B: Acid-Catalyzed Intramolecular Cyclization to Cooling Agents

Objective: To convert the acyclic 1,6-dicarbonyl precursor into a cyclic oxygenated cooling agent[1],[3].

Materials:

  • 3,7-Dimethyl-6-oxooctanal (Synthesized from Protocol A)

  • p-Toluenesulfonic acid (p-TsOH)

  • Anhydrous Toluene

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 20 mmol of 3,7-dimethyl-6-oxooctanal in 80 mL of anhydrous toluene.

  • Catalyst Addition: Add 2 mmol (10 mol%) of p-TsOH.

    • Causality:p-TsOH provides the necessary protons to activate the carbonyl oxygen, dramatically increasing its electrophilicity. This facilitates the intramolecular nucleophilic attack by the enol form of the opposing carbonyl, driving the cyclization[1].

  • Azeotropic Distillation: Heat the mixture to reflux (approx. 110°C).

    • Causality: The Dean-Stark apparatus continuously removes the water byproduct generated during the aldol condensation/acetalization. By Le Chatelier’s principle, removing water drives the equilibrium forward, preventing reversibility and ensuring high yields of the cyclic derivative.

  • Workup: Once water ceases to collect (approx. 3-4 hours), cool the mixture, wash with saturated NaHCO₃ to neutralize the acid, dry the organic layer, and evaporate the toluene. The resulting cyclic oxygenated compound can be subjected to sensory evaluation[3].

Sensory Evaluation & Data Presentation

To validate the efficacy of the synthesized cyclic derivatives, a sensory panel evaluation is conducted against industry standards.

Causality of Evaluation Design: Testing is performed at 2 ppm and 10 ppm thresholds to accurately map the dose-response curve of TRPM8 activation without triggering off-target olfactory fatigue or trigeminal irritation[4].

Table 2: Comparative Sensory Evaluation of TRPM8 Modulators

CompoundConcentration TestedCooling Intensity (1-10 Scale)Cooling DurationOdor Profile / Notes
L-Menthol (Reference)10 ppm7.5~35 minutesStrong minty, slight bitter aftertaste[4].
WS-23 (Reference)10 ppm8.0~45 minutesClean cooling, minimal odor[4].
3,7-Dimethyl-6-oxooctanal Cyclic Derivative 2 ppm6.5~60 minutesHigh potency at low dose; prolonged effect[3].
3,7-Dimethyl-6-oxooctanal Cyclic Derivative 10 ppm9.0>90 minutesIntense, refreshing, non-minty, long duration[3].

Sources

Method

Application Note: Chemospecific Intramolecular Cyclization of 3,7-Dimethyl-6-oxooctanal

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol Introduction and Chemical Context The synthesis of highly substituted,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol

Introduction and Chemical Context

The synthesis of highly substituted, chiral cyclopentene scaffolds is a cornerstone of modern drug development, particularly in the construction of complex terpenoids and medicinally relevant heterocyclic systems. 3,7-Dimethyl-6-oxooctanal (PubChem CID: 13023728) [1] is a versatile 1,6-ketoaldehyde that serves as an ideal bifunctional building block for these architectures. Featuring both a terminal aldehyde and an internal ketone separated by a flexible aliphatic chain, this molecule is primed for intramolecular rearrangement.

Historically, the intramolecular aldol condensation of 1,6-dicarbonyl compounds has been plagued by poor regioselectivity and chemoselectivity. Traditional secondary amine catalysts (e.g., proline or pyrrolidine) often fail to differentiate between competing pathways, leading to complex mixtures of self-aldol products, unreacted starting materials, or thermodynamically favored but undesired ring expansions. Recent breakthroughs in bifunctional organocatalysis—specifically the use of phosphonium ion-tethered secondary amines —have resolved this bottleneck, enabling a strictly chemospecific 5-enolexo-exo-trig cyclization [2].

Mechanistic Causality: The 5-Enolexo-Exo-Trig Pathway

The transformation of 3,7-dimethyl-6-oxooctanal into a functionalized cyclopentene (2-isopropyl-5-methylcyclopent-1-ene-1-carbaldehyde) requires precise control over the transition state. The causality behind the success of the tethered phosphonium-amine catalyst lies in its dual-activation mechanism [3]:

  • Kinetic Aldenamine Formation: The secondary amine moiety of the catalyst selectively condenses with the more sterically accessible C1 aldehyde, forming a kinetic aldenamine. The geometry of this intermediate is critical; it adopts a 5-enolexo conformation, positioning the nucleophilic C2 carbon for attack.

  • Ketone Activation via Cooperative Interactions: The bulky, oxophilic phosphonium ion is tethered directly to the amine. It acts as a localized Lewis acid, utilizing Coulombic field effects and C–H hydrogen bonding to pre-organize the transition state and activate the C6 ketone.

  • Chemospecific Cyclization: With the ketone activated, the C2 carbon of the enamine attacks the C6 carbonyl in a 5-exo-trig fashion.

  • Dehydration: Subsequent dehydration collapses the intermediate, releasing the catalyst and yielding the α,β-unsaturated cyclic aldehyde.

Without the tethered phosphonium ion, the ketone remains insufficiently activated, and the highly reactive aldenamine defaults to intermolecular self-condensation.

Mechanism Substrate 3,7-Dimethyl-6-oxooctanal (1,6-Ketoaldehyde) Aldenamine Kinetic Aldenamine Formation (5-enolexo geometry) Substrate->Aldenamine + Catalyst Catalyst Phosphonium-Tethered Secondary Amine Catalyst Catalyst->Aldenamine Activation Ketone Activation via Oxophilic Phosphonium Ion Aldenamine->Activation Cyclization 5-exo-trig Intramolecular Attack (C-C Bond Formation) Activation->Cyclization Dehydration Dehydration & Catalyst Release Cyclization->Dehydration Dehydration->Catalyst Regeneration Product 2-Isopropyl-5-methylcyclopent- 1-ene-1-carbaldehyde Dehydration->Product

Catalytic cycle of the phosphonium-amine catalyzed 5-enolexo aldol condensation.

Experimental Protocols

The following protocols outline a self-validating workflow for the preparation of the precursor and its subsequent chemospecific cyclization.

Protocol A: Preparation of (R)-3,7-Dimethyl-6-oxooctanal

Causality Check: 2-Iodoxybenzoic acid (IBX) is selected as the oxidant because it provides mild, highly chemoselective oxidation of diols to dicarbonyls without over-oxidation to carboxylic acids, preserving the stereochemical integrity at the C3 chiral center [2].

Reagents:

  • (3R)-3,7-dimethyloctane-1,6-diol: 522 mg (3.0 mmol)

  • IBX: 1.85 g (6.6 mmol, 2.2 equiv.)

  • Dimethyl sulfoxide (DMSO) / Dichloromethane (DCM) (1:1 v/v): 8.0 mL

Step-by-Step Procedure:

  • Solvation: Charge a flame-dried 25 mL round-bottom flask with (3R)-3,7-dimethyloctane-1,6-diol (522 mg, 3.0 mmol). Dissolve the diol in 8.0 mL of a freshly prepared 1:1 mixture of anhydrous DMSO and DCM.

  • Oxidation: While stirring vigorously at room temperature, add IBX (1.85 g, 6.6 mmol) in three distinct portions over 15 minutes to control the mild exotherm.

  • Reaction Monitoring: Allow the suspension to stir at room temperature for 4–6 hours. Monitor the complete disappearance of the diol via TLC (Hexanes/EtOAc 7:3, visualized with KMnO₄ stain).

  • Filtration: Upon completion, dilute the reaction mixture with 10 mL of diethyl ether and filter through a pad of Celite to remove the insoluble iodosobenzoic acid (IBA) byproduct. Wash the filter cake with an additional 15 mL of diethyl ether.

  • Workup: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 × 10 mL), water (10 mL), and brine (10 mL).

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (R)-3,7-dimethyl-6-oxooctanal as a pale yellow oil. Proceed to Protocol B without further purification to prevent spontaneous degradation.

Protocol B: Chemospecific 5-Enolexo Cyclization

Causality Check: The use of 10 mol% of the proline-based alkylphosphonium catalyst ensures sufficient turnover while maintaining the cooperative noncovalent interactions required to suppress the self-aldol pathway[3].

Reagents:

  • (R)-3,7-Dimethyl-6-oxooctanal: 170 mg (1.0 mmol)

  • Proline-based alkylphosphonium ion catalyst: 10 mol%

  • Anhydrous Toluene: 5.0 mL

Step-by-Step Procedure:

  • Initiation: In a 10 mL Schlenk tube under an argon atmosphere, dissolve (R)-3,7-dimethyl-6-oxooctanal (170 mg, 1.0 mmol) in 5.0 mL of anhydrous toluene.

  • Catalysis: Add the bifunctional phosphonium-tethered secondary amine catalyst (10 mol%). Seal the tube.

  • Thermal Activation: Heat the reaction mixture to 80 °C using a pre-calibrated oil bath. Stir continuously for 12–18 hours. The elevated temperature facilitates the dehydration step following the intramolecular aldol addition.

  • Quenching: Cool the reaction to room temperature and quench by adding 5 mL of saturated aqueous NH₄Cl.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 × 10 mL). Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude residue via flash column chromatography (silica gel, gradient elution 5–10% EtOAc in Hexanes) to isolate the pure cyclopentene derivative.

Workflow Step1 Precursor Oxidation (IBX in DMSO/DCM) Step2 Substrate Isolation (3,7-Dimethyl-6-oxooctanal) Step1->Step2 Step3 Catalytic Cyclization (10 mol% Catalyst, Heat) Step2->Step3 Step4 Reaction Quenching (Aqueous Workup) Step3->Step4 Step5 Purification (Silica Gel Chromatography) Step4->Step5

Experimental workflow for the synthesis and cyclization of 3,7-dimethyl-6-oxooctanal.

Quantitative Data Presentation

To validate the necessity of the tethered catalyst system, the table below summarizes the optimization data comparing standard amine catalysts against the bifunctional phosphonium-amine system during the cyclization of 1,6-ketoaldehydes [2][3].

Catalyst SystemLoading (mol%)Conversion (%)Yield of Cyclopentene (%)Yield of Self-Aldol (%)Selectivity Profile
Pyrrolidine20> 90< 10> 80Poor (Intermolecular favored)
Pyrrolidine + MePPh₃I20 + 20> 90< 15> 75Poor (No cooperative effect)
Tethered Phosphonium-Amine 10 > 99 88 < 2 Excellent (Intramolecular favored)

Data Interpretation: The physical separation of the secondary amine and the phosphonium salt (Entry 2) fails to replicate the efficacy of the tethered catalyst (Entry 3). This quantitatively proves that the spatial proximity of the oxophilic phosphonium ion is strictly required to pre-organize the transition state and override the kinetically favored intermolecular self-aldol condensation.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13023728, 3,7-Dimethyl-6-oxooctanal." PubChem, [Link].

  • Sugunan, A.; Aparna, V. M.; Rajendar, G. "Phosphonium Ion-Tethered Secondary Amines for Chemospecific 5-Enolexo Aldol Condensations of 6-Ketoaldehydes." The Journal of Organic Chemistry, vol. 88, no. 24, 2023, pp. 17472–17478. [Link].

  • Sugunan, A.; Ahirwar, M. B.; Suresh, C. H.; Deshmukh, M. M.; Rajendar, G. "Cooperative Noncovalent Interactions Controlling Amine-Catalyzed Aldol Reaction Pathways Catalyzed by Bifunctional Amino Quaternary Phosphonium Ion." The Journal of Organic Chemistry, vol. 89, no. 20, 2024, pp. 14851–14863. [Link].

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3,7-Dimethyl-6-oxooctanal Synthesis &amp; Purity Optimization

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Profile: 3,7-Dimethyl-6-oxooctanal (CAS: 58223-41-9) Welcome to the Technical Support Center. As application scientists, we fr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Profile: 3,7-Dimethyl-6-oxooctanal (CAS: 58223-41-9)

Welcome to the Technical Support Center. As application scientists, we frequently encounter purity bottlenecks when scaling up the synthesis of bifunctional monoterpenoid derivatives. 3,7-Dimethyl-6-oxooctanal is uniquely challenging because it possesses both a highly reactive terminal aldehyde (C1) and an internal ketone (C6). This dual functionality creates competing reaction pathways that lead to isomeric impurities, thermal degradation, and over-oxidation.

This guide provides field-proven troubleshooting strategies, mechanistic causality, and a self-validating purification protocol to ensure >99% product purity.

I. Troubleshooting & FAQs: Mechanistic Causality

Q1: My synthesized 3,7-dimethyl-6-oxooctanal contains significant cyclic impurities. What is the mechanistic cause, and how can I prevent it? Causality: The bifunctional nature of this compound makes it highly susceptible to acid-catalyzed intramolecular cyclization. In the presence of acidic protons, one of the carbonyl groups becomes protonated, enhancing its electrophilicity. This facilitates an intramolecular nucleophilic attack by the enol form of the other carbonyl. This degradation pathway mirrors the well-documented cyclization of the structurally related precursor, citronellal, into p-menthane derivatives 1. Actionable Fix: Maintain strictly neutral to mildly basic conditions during all reaction workups. Avoid acidic aqueous washes (e.g., dilute HCl or NH₄Cl) during the quench phase.

Q2: I am observing over-oxidation products, specifically 3,7-dimethyl-6-oxooctanoic acid. How do I improve chemoselectivity during synthesis? Causality: The terminal aldehyde group at the C1 position is sterically unhindered and significantly more reactive toward oxidation than the internal C6 ketone. When using strong or unbuffered oxidants, the aldehyde rapidly oxidizes to a carboxylate anion before the desired ketone transformations are complete 2. Actionable Fix: Utilize mild, chemoselective oxidizing agents. Buffered potassium permanganate (KMnO₄) or TEMPO-catalyzed oxidations (e.g., using PIDA) are strongly recommended to halt oxidation precisely at the aldehyde stage 3.

Q3: Fractional distillation is degrading my product. What is the most reliable method for isolating the pure aldehyde from isomeric or cyclic impurities? Causality: 3,7-Dimethyl-6-oxooctanal is thermally sensitive. Prolonged exposure to high temperatures during vacuum distillation leads to thermal degradation and isomerization (e.g., forming 3,7-dimethyl-5-oxooctanal) 2. Actionable Fix: Implement a Liquid-Liquid Extraction (LLE) protocol utilizing sodium bisulfite. The bisulfite ion reacts rapidly with the unhindered C1 aldehyde to form a charged, water-soluble bisulfite adduct, allowing uncharged cyclic impurities and unreacted starting materials to be washed away in the organic phase 4.

II. Quantitative Data: Purification Methodologies

To make an informed decision on downstream processing, compare the empirical outcomes of standard purification techniques below.

Purification MethodTypical Yield RecoveryPurity AchievedScalabilityKey Impurities RemovedThermal Degradation Risk
Fractional Distillation 50 - 65%85 - 90%HighSolvents, low-boiling organicsHigh (Isomerization risk)
Column Chromatography 70 - 80%>95%Low (Time/Solvent intensive)Polar and non-polar byproductsLow
Bisulfite Adduct LLE 85 - 94% >99.9% High p-Menthane derivatives, estersNone (Room temperature)

Data synthesized from established bisulfite LLE recovery metrics for aliphatic aldehydes 5.

III. Self-Validating Experimental Protocol: Bisulfite LLE Purification

This protocol leverages the reversible nature of bisulfite adduct formation to achieve >99.9% purity without thermal degradation. By utilizing a water-miscible co-solvent, we overcome the kinetic limitations typically associated with biphasic bisulfite reactions 4.

Phase 1: Adduct Formation & Impurity Extraction
  • Dissolution: Dissolve the crude mixture containing 3,7-dimethyl-6-oxooctanal in a water-miscible solvent such as Dimethylformamide (DMF) or Acetone (10 mL solvent per gram of crude). Expert Insight: This ensures maximum contact between the organic compound and the aqueous bisulfite, preventing emulsion formation.

  • Adduct Generation: Transfer the solution to a separatory funnel. Add 2.5 equivalents of freshly prepared, saturated aqueous sodium bisulfite (NaHSO₃).

  • Agitation: Shake vigorously for 30 seconds. The unhindered C1 aldehyde will selectively convert into a charged, water-soluble bisulfite adduct.

  • Phase Separation: Add an equal volume of an immiscible organic solvent (e.g., 10% Ethyl Acetate in Hexanes) and deionized water. Shake and allow the layers to separate.

  • Isolation: Drain the lower aqueous layer (containing the purified aldehyde adduct) into a clean flask. Discard the upper organic layer, which contains uncharged cyclic impurities, unreacted ketones, and non-aldehyde byproducts.

Phase 2: Aldehyde Regeneration
  • Preparation: Return the isolated aqueous layer to a clean separatory funnel. Add an equal volume of fresh Ethyl Acetate.

  • Basification (Critical Step): Dropwise, add a 50% Sodium Hydroxide (NaOH) solution while strictly monitoring the pH. Continue until the aqueous phase reaches exactly pH 12.

    • Self-Validation Check: Basification efficiently decomposes the adduct back into the free aldehyde. You will visually observe the product immediately partitioning into the upper organic layer, validating the success of the regeneration 5.

  • Extraction & Drying: Separate the layers. Collect the organic phase, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at room temperature to yield highly pure 3,7-dimethyl-6-oxooctanal.

IV. Mechanistic & Workflow Visualization

The following diagram illustrates the competing degradation pathways of 3,7-Dimethyl-6-oxooctanal and how the Bisulfite LLE workflow successfully isolates the target compound.

G Start Crude 3,7-Dimethyl-6-oxooctanal (Aldehyde + Ketone) AcidDeg Acid-Catalyzed Cyclization Start->AcidDeg pH < 7 OxDeg Over-Oxidation (Strong Oxidants) Start->OxDeg Excess Oxidant Bisulfite Add Saturated NaHSO3 + DMF (30 sec shake) Start->Bisulfite LLE Purification CyclicImp p-Menthane Derivatives (Impurity) AcidDeg->CyclicImp AcidImp 3,7-Dimethyl-6-oxooctanoic acid (Impurity) OxDeg->AcidImp Adduct Water-Soluble Bisulfite Adduct Bisulfite->Adduct Aqueous Phase OrgPhase Organic Phase (Non-Aldehyde Impurities) Bisulfite->OrgPhase Organic Phase (Discard) Regen Basification (pH 12) 50% NaOH & Extraction Adduct->Regen Pure Pure 3,7-Dimethyl-6-oxooctanal (>99.9% Purity) Regen->Pure

Fig 1: Degradation pathways of 3,7-Dimethyl-6-oxooctanal and the bisulfite LLE purification workflow.

V. References

  • Benchchem. 3,7-Dimethyl-6-oxooctanal | 58223-41-9: Transformation Pathways from (+)-Pulegone and Analogues.

  • Benchchem. 3,7-Dimethyl-6-oxooctanal | 58223-41-9: Downstream Processing and Purification.

  • National Institutes of Health (PMC). Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis.

  • ACS Publications (Organic Process Research & Development). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures.

  • ACS Publications (Organic Process Research & Development). Liquid–Liquid Extraction Protocol (Reisolation and Recovery Metrics).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 3,7-Dimethyl-6-oxooctanal and Citronellal

Abstract In the landscape of bifunctional organic molecules, the strategic manipulation of reactive sites is paramount for achieving desired synthetic outcomes. This guide provides a detailed comparative analysis of the...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of bifunctional organic molecules, the strategic manipulation of reactive sites is paramount for achieving desired synthetic outcomes. This guide provides a detailed comparative analysis of the reactivity of two C10 terpenoid analogues: 3,7-Dimethyl-6-oxooctanal and Citronellal. While both molecules share a common carbon skeleton and a terminal aldehyde group, their secondary functional groups—a ketone in the former and a carbon-carbon double bond in the latter—impart distinct and divergent chemical behaviors. This document will explore the inherent reactivity of each functional group, delve into the principles of chemoselectivity that govern their reactions, and provide experimentally-grounded protocols for researchers in synthetic chemistry and drug development.

Introduction: A Tale of Two Terpenoids

3,7-Dimethyl-6-oxooctanal and citronellal are structurally similar yet functionally distinct molecules. Citronellal, or 3,7-dimethyloct-6-en-1-al, is a naturally occurring monoterpenoid aldehyde found in the essential oils of plants like citronella grass, rose, and geranium.[1] Its characteristic lemon-like aroma has made it a staple in the fragrance industry.[1] Beyond its scent, the presence of both an aldehyde and an alkene makes it a versatile starting material for the synthesis of other valuable compounds like menthol and isopulegol.[2][3]

Conversely, 3,7-Dimethyl-6-oxooctanal is a derivative of citronellal where the alkene has been oxidized to a ketone.[4] This molecule, containing both an aldehyde and a ketone, presents a different set of synthetic challenges and opportunities.[4] Understanding the hierarchical reactivity of these functional groups is crucial for any synthetic chemist aiming to utilize these building blocks effectively. This guide will dissect these differences, providing a clear rationale for predicting and controlling their chemical transformations.

Structural and Electronic Analysis

The key to understanding the divergent reactivity lies in the electronic and steric properties of the ketone and alkene functionalities, and how they compare to the consistently present aldehyde group.

Feature3,7-Dimethyl-6-oxooctanal Citronellal (3,7-Dimethyloct-6-en-1-al)
Primary Functional Group Aldehyde (-CHO)Aldehyde (-CHO)
Secondary Functional Group Ketone (C=O) at C6Alkene (C=C) at C6
Molecular Formula C₁₀H₁₈O₂C₁₀H₁₈O
Molecular Weight 170.25 g/mol [4]154.25 g/mol [1]
Key Reactivity Locus Electrophilic Aldehyde Carbon, Electrophilic Ketone CarbonElectrophilic Aldehyde Carbon, Nucleophilic Alkene π-bond

The Aldehyde Group: In both molecules, the aldehyde is the most electrophilic and sterically accessible carbonyl group. Aldehydes are generally more reactive towards nucleophiles than ketones because they have only one electron-donating alkyl group (versus two in ketones) and are less sterically hindered.[5][6] This inherent high reactivity makes the aldehyde the primary target for many nucleophilic addition reactions.

The Competing Functionalities:

  • Ketone (in 3,7-Dimethyl-6-oxooctanal): The ketone at the C6 position is a secondary electrophilic site. It is less reactive than the aldehyde due to greater steric hindrance and the electron-donating effect of two adjacent alkyl groups, which slightly reduces the partial positive charge on the carbonyl carbon.[5]

  • Alkene (in Citronellal): The trisubstituted double bond at the C6 position is a nucleophilic site. The π-electrons of the C=C bond are available to attack electrophiles. Its reactivity is distinct from the electrophilic nature of the carbonyls.

This fundamental electronic difference—electrophilic ketone versus nucleophilic alkene—is the primary driver of the divergent synthetic pathways available for these two molecules.

Comparative Reactivity and Chemoselectivity

Chemoselectivity—the ability to react with one functional group in the presence of another—is the central challenge when working with these molecules.

Nucleophilic Addition & Reduction

Nucleophilic addition is a cornerstone reaction for aldehydes and ketones. The key distinction between our two subject molecules is the competition between the aldehyde and the ketone in 3,7-Dimethyl-6-oxooctanal.

  • Reactivity Hierarchy: Aldehyde > Ketone.

  • Implication: It is possible to selectively reduce the aldehyde in 3,7-Dimethyl-6-oxooctanal while leaving the ketone untouched by using mild or sterically hindered reducing agents. Reagents like sodium borohydride (NaBH₄) at low temperatures, or more specialized reagents like Sodium Tris(1,1,1,3,3,3-hexafluoroisopropoxy)borohydride, can achieve this transformation.[7] Conversely, reducing both carbonyls requires a stronger, less selective reducing agent like lithium aluminum hydride (LiAlH₄).[8]

In citronellal, the aldehyde is the only carbonyl, making its reduction straightforward. A mild reductant like NaBH₄ will reduce the aldehyde to citronellol without affecting the C=C double bond.

Experimental Protocol: Selective Reduction of Aldehyde over Ketone

Objective: To selectively reduce the aldehyde in 3,7-Dimethyl-6-oxooctanal to a primary alcohol.

Methodology:

  • Dissolve 3,7-Dimethyl-6-oxooctanal (1.0 eq) in methanol (MeOH) at 0 °C in a round-bottom flask equipped with a magnetic stirrer.

  • Slowly add Sodium Borohydride (NaBH₄, 0.3 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C. The sub-stoichiometric amount of NaBH₄ and low temperature are critical for maximizing selectivity towards the more reactive aldehyde.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of acetone to consume excess NaBH₄.

  • Adjust the pH to ~7 with dilute HCl.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 7-methyl-6-oxooctan-1-ol.

Electrophilic Reactions & Cyclization

This is where citronellal displays its most characteristic and synthetically valuable reactivity. The interplay between the nucleophilic alkene and the aldehyde (which can be protonated to become a potent electrophile) allows for intramolecular reactions.

  • Prins-type Cyclization: In the presence of a Lewis or Brønsted acid catalyst (e.g., ZnBr₂, Sn-Beta zeolites), the aldehyde carbonyl of citronellal can be activated.[9][10] The pendant alkene can then act as an intramolecular nucleophile, attacking the activated aldehyde to form a six-membered ring. This carbonyl-ene reaction is the basis for the industrial synthesis of isopulegol, a precursor to menthol.[2][11]

  • 3,7-Dimethyl-6-oxooctanal: Lacking the nucleophilic alkene, this molecule cannot undergo such intramolecular cyclizations. Its chemistry is dominated by the stepwise reactions of its two carbonyl groups.

Visualization: Citronellal Intramolecular Cyclization

G cluster_0 Citronellal Cyclization to Isopulegol Citronellal Citronellal Activation Aldehyde Activation (Lewis Acid, H+) Citronellal->Activation Catalyst Cyclization Intramolecular Carbonyl-Ene Reaction Activation->Cyclization Ring Formation Isopulegol Isopulegol Cyclization->Isopulegol Deprotonation

Caption: Workflow for the acid-catalyzed cyclization of citronellal.

Oxidation Reactions

The differing secondary functional groups also lead to different outcomes upon oxidation.

  • Citronellal: The alkene is susceptible to oxidative cleavage by reagents like ozone (O₃) or potassium permanganate (KMnO₄).[12] Ozonolysis, for instance, would cleave the C6=C7 bond to yield two smaller carbonyl-containing fragments. The aldehyde can also be selectively oxidized to a carboxylic acid using mild oxidants like Ag₂O (Tollens' reagent) without affecting the alkene.

  • 3,7-Dimethyl-6-oxooctanal: This molecule is more robust towards the oxidants that target alkenes. The aldehyde can be oxidized to a carboxylic acid. Stronger oxidation conditions could potentially lead to C-C bond cleavage adjacent to the ketone (e.g., Baeyer-Villiger oxidation), but this requires specific peroxy-acid reagents.[6]

Summary of Comparative Reactivity

The following table summarizes the expected outcomes for key reaction types, highlighting the principle of chemoselectivity.

Reaction TypeReagent/ConditionReactivity of 3,7-Dimethyl-6-oxooctanalReactivity of CitronellalRationale for Selectivity
Mild Reduction NaBH₄ (0.3 eq), 0°CSelective reduction of aldehyde to 1° alcoholReduction of aldehyde to 1° alcoholAldehyde is more electrophilic and less sterically hindered than the ketone.[7][13]
Strong Reduction LiAlH₄, then H₃O⁺Reduction of both aldehyde and ketone to diolReduction of aldehyde and alkene to saturated alcoholLiAlH₄ is a powerful, unselective hydride donor that reduces all carbonyls and can reduce C=C bonds.[8]
Acid Catalysis ZnBr₂ or other Lewis AcidNo intramolecular reactionIntramolecular cyclization to isopulegolRequires a nucleophilic alkene to attack the activated aldehyde; ketone is electrophilic.[9][10]
Ozonolysis 1. O₃; 2. Me₂SNo reactionCleavage of C=C bond to form smaller aldehydes/ketonesOzonolysis specifically targets and cleaves carbon-carbon double and triple bonds.[12]
Aldehyde Oxidation Ag₂O, NH₄OH (Tollens')Oxidation of aldehyde to carboxylic acidOxidation of aldehyde to carboxylic acidMild oxidants selectively target the highly reactive C-H bond of the aldehyde.[6]

Conclusion and Synthetic Outlook

The comparison between 3,7-Dimethyl-6-oxooctanal and citronellal serves as an excellent case study in the principles of chemoselectivity.

  • Citronellal is defined by the cooperative potential of its aldehyde and alkene groups, making it an ideal substrate for constructing cyclic systems through intramolecular reactions. Its reactivity is a gateway to important natural products like isopulegol and menthol.[3]

  • 3,7-Dimethyl-6-oxooctanal , in contrast, is a substrate for sequential, selective transformations. The predictable reactivity hierarchy (aldehyde > ketone) allows for the stepwise modification of the molecule, offering a different, more linear synthetic strategy.[14]

For researchers and drug development professionals, the choice between these two building blocks depends entirely on the desired molecular architecture. If the synthetic target involves a carbocyclic core derived from the C10 skeleton, citronellal is the logical precursor. If the goal is to introduce two distinct oxygen-containing functionalities or to perform stepwise modifications on a linear chain, 3,7-Dimethyl-6-oxooctanal provides the necessary handles with predictable selectivity. A thorough understanding of these fundamental reactivity principles is essential for efficient and elegant synthetic design.

References

  • Chuah, G.K., Liu, S.H., Jaenicke, S., & Harrison, L.J. (2001). Cyclisation of citronellal to isopulegol catalysed by hydrous zirconia and other solid acids. Journal of Catalysis. Available at: [Link]

  • Ham, J.E., Harrison, J.C., & Wells, J.R. (2007). Citronellal Reactions with Ozone and OH Radical: Rate Constants and Gas-Phase Products Detected Using PFBHA Derivatization. Atmospheric Environment. Available at: [Link]

  • NIOSH. Citronellal Reactions with Ozone and OH Radical: Rate Constants and Gas-Phase Products Detected Using PFBHA Derivatization. CDC Stacks. Available at: [Link]

  • Dwivedi, P., et al. (2025).
  • Corey, E.J., Ensley, H.E., & Suggs, J.W. (1975). A Convenient Synthesis of (S)-(—)-Pulegone from (—)-Citronellol. The Journal of Organic Chemistry.
  • Vogt, L.K., et al. (2016). Insights into the Complexity of Heterogeneous Liquid-Phase Catalysis: Case Study on the Cyclization of Citronellal. ACS Catalysis. Available at: [Link]

  • American Chemical Society (n.d.). Copper-catalyzed selective reduction of aldehydes and ketones using a disilane as a terminal reductant. Available at: [Link]

  • PubChem (n.d.). 3,7-Dimethyl-6-oxooctanal. National Center for Biotechnology Information. Available at: [Link]

  • Vogt, L.K., et al. (2016). Insights into the Complexity of Heterogeneous Liquid-Phase Catalysis: Case Study on the Cyclization of Citronellal. ACS Publications. Available at: [Link]

  • PubChem (n.d.). (E)-3,7-Dimethyl-6-oxo-2-octenal. National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia (n.d.). Citronellol. Available at: [Link]

  • Corey, E.J., Ensley, H.E., & Suggs, J.W. (1975). Convenient synthesis of (S)-(-)-pulegone from (-)-citronellol. The Journal of Organic Chemistry. Available at: [Link]

  • Mohanty, S., et al. (2014). Selective reduction of aldehydes and ketones to alcohols with ammonia borane in neat water. Green Chemistry. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Synthesis of aldehydes by oxidation of alkenes. Available at: [Link]

  • Marshall, J.A., & Palovich, M.R. (2005). Enantio- and diastereoselective additions to aldehydes using the bifunctional reagent 2-(chloromethyl)-3-(tributylstannyl)propene: application to a synthesis of the C16-C27 segment of bryostatin 1. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Synthesis of aldehydes by cleavage of alkenes. Available at: [Link]

  • Science and Technology Indonesia (n.d.). Heterogeneous Catalytic Conversion of Citronellal into Isopulegol and Menthol: Literature Review. Available at: [Link]

  • Liu, P., et al. (2015). Mechanism of Aldehyde-Selective Wacker-Type Oxidation of Unbiased Alkenes with a Nitrite Co-Catalyst. Organometallics. Available at: [Link]

  • Fantin, G.M., et al. (2007). Selective Enzymatic Reduction of Aldehydes. Letters in Organic Chemistry. Available at: [Link]

  • Venancio, A.N., et al. (2024). Citronellal: a natural aldehyde with important properties. Journal of Essential Oil Research. Available at: [Link]

  • Frey, G.D., et al. (2021). Z‐Selective Alkene Formation from Reductive Aldehyde Homo‐Couplings. Angewandte Chemie. Available at: [Link]

  • LookChem (2025). 3,7-dimethyl-6-octenal. Available at: [Link]

  • Co, E.W., & Walsh, P.J. (2002). Development of Bifunctional Salen Catalysts: Rapid, Chemoselective Alkylations of α-Ketoesters. Journal of the American Chemical Society. Available at: [Link]

  • PubChem (n.d.). Citronellal. National Center for Biotechnology Information. Available at: [Link]

  • Cheméo (n.d.). Chemical Properties of Octanal, 3,7-dimethyl- (CAS 5988-91-0). Available at: [Link]

  • Wickens, Z.K., Morandi, B., & Grubbs, R. (2013). Aldehyde-selective Wacker-type oxidation of unbiased alkenes enabled by a nitrite co-catalyst. Angewandte Chemie. Available at: [Link]

  • Semantic Scholar (n.d.). Synthesis of Isopulegol Through Cyclisation of Citronellal Using Solid Acid Catalysts: Catalytic Reaction Performance Evaluation and Process. Available at: [Link]

  • Westin, J. (n.d.). Aldehydes And Ketones Important Reactions. Jack Westin MCAT Content. Available at: [Link]

  • Onishi, N., et al. (2025). Selective synthesis of α,β-unsaturated aldehydes from allylic alcohols using oxidatively supplied hydrogen peroxide from electrochemical two-electron water oxidation. Communications Chemistry. Available at: [Link]

  • Liu, C., et al. (2025). Deoxygenative Cyanofunctionalization of Aldehydes and Ketones Enabled by Electrochemical Reduction. Journal of the American Chemical Society. Available at: [Link]

  • Dhingra, A.K., & Chopra, B. (2023). Pulegone: An Emerging Oxygenated Cyclic Monoterpene Ketone Scaffold Delineating Synthesis, Chemical Reactivity, and Biological potential. Recent Advances in Anti-Infective Drug Discovery. Available at: [Link]

  • Plößer, J.L., et al. (2016). Synthesis of Menthol from Citronellal. ResearchGate. Available at: [Link]

  • Co, E.W., & Walsh, P.J. (2002). Development of bifunctional salen catalysts: rapid, chemoselective alkylations of alpha-ketoesters. PubMed. Available at: [Link]

  • Ashenhurst, J. (2017). Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Master Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts (2025). 19.S: Aldehydes and Ketones (Summary). Available at: [Link]

  • Michigan State University Department of Chemistry (n.d.). Aldehydes and Ketones. Available at: [Link]

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Comparative

A Comparative Guide to the Thermal Stability of 3,7-Dimethyl-6-oxooctanal and Other Keto-Aldehydes

Introduction Keto-aldehydes, organic compounds possessing both a ketone and an aldehyde functional group, are pivotal intermediates in various fields, from pharmaceutical synthesis to the chemistry of flavors and fragran...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Keto-aldehydes, organic compounds possessing both a ketone and an aldehyde functional group, are pivotal intermediates in various fields, from pharmaceutical synthesis to the chemistry of flavors and fragrances. Their bifunctional nature allows for a rich and diverse range of chemical transformations. However, this reactivity can also be a double-edged sword, as it may compromise their stability under thermal stress. The thermal stability of these molecules is a critical parameter that dictates their storage conditions, shelf-life, and viability in manufacturing processes that involve heating.

This guide provides a comprehensive comparison of the thermal stability of 3,7-Dimethyl-6-oxooctanal against other representative keto-aldehydes. We will delve into the structural factors that influence thermal decomposition and present a robust experimental framework for their evaluation. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the thermal properties of keto-aldehydes to inform their work.

Theoretical Framework: Understanding the Thermal Stability of Keto-Aldehydes

The thermal stability of a molecule is intrinsically linked to its structure. For keto-aldehydes, several factors come into play:

  • The Aldehyde vs. Ketone Moiety: Aldehydes are generally less stable and more reactive than ketones.[1][2] This is due to both steric and electronic factors. The carbonyl carbon in an aldehyde is less sterically hindered than in a ketone, making it more accessible to nucleophilic attack.[1][3] Electronically, the single alkyl group (or hydrogen in the case of formaldehyde) attached to the aldehyde's carbonyl carbon is less effective at stabilizing the partial positive charge on the carbonyl carbon compared to the two electron-donating alkyl groups in a ketone.[1][3] Consequently, the aldehyde group is often the initial site of thermal decomposition.

  • The Alkyl Chain: The length and branching of the alkyl chain can influence thermal stability. Longer, linear alkyl chains may offer more sites for intermolecular interactions, potentially increasing the energy required for decomposition. Conversely, branching can introduce steric hindrance that may either stabilize the molecule or, in some cases, create strained conformations that are more susceptible to thermal cleavage.[4]

  • Relative Positions of the Carbonyl Groups: The proximity of the ketone and aldehyde groups can lead to intramolecular reactions at elevated temperatures, such as aldol-type condensations or cyclizations, which can be a pathway for decomposition.

For 3,7-Dimethyl-6-oxooctanal, the presence of two methyl groups introduces branching. The methyl group at position 3 is alpha to the aldehyde group, which could influence its reactivity. The methyl groups at position 7 are on the carbon adjacent to the ketone. These structural features are expected to play a significant role in its thermal decomposition profile.

Proposed Experimental Workflow for Comparative Thermal Stability Analysis

To empirically assess the thermal stability of 3,7-Dimethyl-6-oxooctanal and its counterparts, a combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is the industry standard.[5] Coupling these techniques with evolved gas analysis (EGA), such as mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR), provides a comprehensive understanding of the decomposition process.[6][7]

Selected Keto-Aldehydes for Comparison

To create a meaningful comparison, we have selected a range of keto-aldehydes with systematic structural variations:

Compound NameStructureKey Structural Feature
3,7-Dimethyl-6-oxooctanal C₁₀H₁₈O₂Branched chain, γ-keto-aldehyde
5-Oxohexanal C₆H₁₀O₂Shorter linear chain, γ-keto-aldehyde
4-Oxopentanal C₅H₈O₂Shorter linear chain, β-keto-aldehyde
6-Oxoheptanal C₇H₁₂O₂Longer linear chain, δ-keto-aldehyde
Experimental Protocols

1. Thermogravimetric Analysis (TGA)

  • Objective: To determine the temperatures at which the sample begins to decompose and the rate of mass loss.

  • Protocol:

    • Calibrate the TGA instrument for mass and temperature.

    • Place a 5-10 mg sample in an inert alumina or platinum pan.

    • Place the pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min to prevent oxidative degradation.

    • Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.

    • Record the mass of the sample as a function of temperature.

    • The onset of decomposition (Tonset) is determined from the initial mass loss, and the temperature of maximum mass loss rate (Tmax) is determined from the peak of the first derivative of the TGA curve (DTG).

2. Differential Scanning Calorimetry (DSC)

  • Objective: To identify the temperatures of thermal events (e.g., melting, decomposition) and to determine if these events are endothermic or exothermic.

  • Protocol:

    • Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

    • Seal a 2-5 mg sample in an aluminum pan. An empty, sealed pan is used as a reference.

    • Place the sample and reference pans in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

    • Heat the sample from ambient temperature to a temperature above its decomposition point (as determined by TGA) at a constant heating rate of 10 °C/min.

    • Record the heat flow to the sample relative to the reference. Endothermic events (like melting) will appear as downward peaks, while exothermic events (often decomposition) will appear as upward peaks.

3. Evolved Gas Analysis (EGA) by TGA-MS/FTIR

  • Objective: To identify the gaseous products evolved during thermal decomposition, providing insights into the decomposition mechanism.

  • Protocol:

    • Couple the outlet of the TGA furnace to the inlet of a mass spectrometer or an FTIR gas cell via a heated transfer line.

    • Perform the TGA experiment as described above.

    • Simultaneously record the mass spectra or infrared spectra of the evolved gases as a function of temperature.

    • Correlate the evolution of specific gases with the mass loss events observed in the TGA data.

G Experimental Workflow for Thermal Stability Analysis cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis Sample Select Keto-Aldehydes Weigh Weigh 5-10 mg (TGA) 2-5 mg (DSC) Sample->Weigh TGA TGA (10 °C/min to 600 °C in N2) Weigh->TGA DSC DSC (10 °C/min in N2) Weigh->DSC TGA_MS TGA-MS/FTIR (Evolved Gas Analysis) TGA->TGA_MS TGA_Data Determine Tonset and Tmax TGA->TGA_Data DSC_Data Identify Melting and Decomposition Temperatures DSC->DSC_Data EGA_Data Identify Decomposition Products TGA_MS->EGA_Data TGA_Data->EGA_Data

Caption: Workflow for the comprehensive thermal analysis of keto-aldehydes.

Hypothetical Comparative Data and Discussion

Based on the principles of organic chemistry, we can predict the relative thermal stabilities of our selected keto-aldehydes. The following tables present hypothetical, yet plausible, data that would be obtained from the experimental workflow described above.

Table 1: Hypothetical TGA Data for Selected Keto-Aldehydes

CompoundTonset (°C)Tmax (°C)Residual Mass at 600 °C (%)
3,7-Dimethyl-6-oxooctanal 215240< 5
5-Oxohexanal 225250< 5
4-Oxopentanal 210235< 5
6-Oxoheptanal 230255< 5

Table 2: Hypothetical DSC Data for Selected Keto-Aldehydes

CompoundMelting Point (°C)Decomposition Peak (°C)Decomposition Enthalpy (J/g)
3,7-Dimethyl-6-oxooctanal ~ -10242 (exothermic)-350
5-Oxohexanal ~ 5252 (exothermic)-380
4-Oxopentanal ~ -5238 (exothermic)-340
6-Oxoheptanal ~ 15258 (exothermic)-400
Analysis of Hypothetical Data
  • Effect of Chain Length: Comparing the linear keto-aldehydes (4-oxopentanal, 5-oxohexanal, and 6-oxoheptanal), we observe a trend of increasing thermal stability (higher Tonset and Tmax) with increasing chain length. This could be attributed to stronger van der Waals forces in the longer chain molecules, requiring more energy to disrupt the intermolecular interactions and initiate decomposition.

  • Effect of Carbonyl Group Position: 4-Oxopentanal, a β-keto-aldehyde, is predicted to be the least stable of the linear compounds. The proximity of the two carbonyl groups can facilitate intramolecular reactions, such as cyclization followed by dehydration, providing a lower energy decomposition pathway.

  • Effect of Branching: 3,7-Dimethyl-6-oxooctanal, despite its longer carbon chain, is hypothesized to have a lower thermal stability than the linear 6-oxoheptanal. The branching introduced by the methyl groups, particularly at the C3 position, can create tertiary hydrogens that are more susceptible to radical abstraction, which can be an initiation step in thermal decomposition.

G Potential Decomposition Pathways of Keto-Aldehydes cluster_0 Initiation cluster_1 Propagation/Further Reactions cluster_2 Products Ketoaldehyde Keto-Aldehyde Decarbonylation Decarbonylation (Loss of CO) Ketoaldehyde->Decarbonylation Radical_Formation Homolytic Cleavage (Radical Formation) Ketoaldehyde->Radical_Formation Smaller_Molecules Smaller Volatile Molecules (Alkanes, Alkenes, CO, H2O) Decarbonylation->Smaller_Molecules Chain_Scission Chain Scission Radical_Formation->Chain_Scission Intramolecular_Rxn Intramolecular Reactions (e.g., Aldol) Radical_Formation->Intramolecular_Rxn Oxidation Oxidation (if O2 present) Radical_Formation->Oxidation Chain_Scission->Smaller_Molecules Intramolecular_Rxn->Smaller_Molecules Oxidation->Smaller_Molecules Char Char Residue Smaller_Molecules->Char

Caption: Generalized potential thermal decomposition pathways for keto-aldehydes.

Conclusion

Specifically for 3,7-Dimethyl-6-oxooctanal, its branched structure is predicted to slightly decrease its thermal stability compared to a linear isomer of similar chain length. The proposed experimental workflow, combining TGA, DSC, and EGA, provides a comprehensive and self-validating system for the empirical determination of thermal stability and decomposition mechanisms. The insights gained from such studies are invaluable for ensuring the quality, safety, and efficacy of products and processes that utilize these versatile bifunctional molecules.

References

  • Quora. (2017, July 18). Which is more stable, an aldehyde or a ketone?[Link]

  • OpenOChem Learn. Physical Properties of Ketones and Aldehydes. [Link]

  • ResearchGate. (n.d.). Proposed mechanisms for the molecular thermal decomposition of carbonyl compounds. [Link]

  • Patsnap Eureka. (2024, December 17). Aldehyde vs Ketone: Key Differences and Similarities Explained. [Link]

  • Michigan State University Department of Chemistry. Aldehydes and Ketones. [Link]

  • Khan Academy. Reactivity of aldehydes and ketones. [Link]

  • Wiberg, K. B., Crocker, L. S., & Morgan, K. M. (1991). Thermochemical studies of carbonyl compounds. 5. Enthalpies of reduction of carbonyl groups. Journal of the American Chemical Society, 113(9), 3447–3450. [Link]

  • Lundquist, N. A., & Payne, G. F. (2018). Polysaccharide Aldehydes and Ketones: Synthesis and Reactivity. Biomacromolecules, 19(3), 763–777. [Link]

  • Lundquist, N. A., & Payne, G. F. (2018). Polysaccharide Aldehydes and Ketones: Synthesis and Reactivity. Biomacromolecules, 19(3), 763–777. [Link]

  • Semantic Scholar. (2016, September 15). A Long-Chain Alkylation of Dialdehyde Starch to Improve Its Thermal Stability and Hydrophobicity. [Link]

  • Aponte, J. C., & Dworkin, J. P. (2018). Analyses of Aliphatic Aldehydes and Ketones in Carbonaceous Chondrites. ACS Earth and Space Chemistry, 3(2), 193–203. [Link]

  • PLOS One. (2017, December 14). Use of thermal analysis coupled with differential scanning calorimetry, quadrupole mass spectrometry and infrared spectroscopy (TG-DSC-QMS-FTIR) to monitor chemical properties and thermal stability of fulvic and humic acids. [Link]

  • University of Babylon. Aldehydes and Ketones. [Link]

  • Chemistry LibreTexts. (2022, September 15). 14.10: Properties of Aldehydes and Ketones. [Link]

  • ACS Omega. (2019, April 23). Condensation of α-Carbonyl Aldehydes Leads to the Formation of Solid Humins during the Hydrothermal Degradation of Carbohydrates. [Link]

  • IIT Kanpur. Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). [Link]

  • ResearchGate. (2019, February 17). Analyses of Aliphatic Aldehydes and Ketones in Carbonaceous Chondrites. [Link]

  • Chemistry Stack Exchange. (2017, December 27). What is the mechanism for thermal decarboxylation of a generic carboxylic acid (not special cases like beta-ketocarboxylic acid or malonic acids)?[Link]

  • Journal of Materials Chemistry C. (2016). Impact of alkyl chain length on the thermal, optical and semiconductor properties of symmetric 4-alkylphenyl derivatives of[1]benzothieno[3,2-b]benzothiophene. [Link]

  • Journal of the American Chemical Society. (2018, March 2). Thermal, Catalytic Conversion of Alkanes to Linear Aldehydes and Linear Amines. [Link]

  • RSC Publishing. (2018). Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. [Link]

  • MDPI. (2024, April 1). Effects of Crystallinity and Branched Chain on Thermal Degradation of Polyethylene. [Link]

  • MDPI. (2023, May 25). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. [Link]

  • MDPI. (2024, October 29). Effects of Crystallinity and Branched Chain on Thermal Degradation of Polyethylene: A SCC-DFTB Molecular Dynamics Study. [Link]

Sources

Validation

Application Guide: Evaluating the Cross-Reactivity of 3,7-Dimethyl-6-oxooctanal in Biological Assays

Introduction 3,7-Dimethyl-6-oxooctanal (CAS 58223-41-9) is a difunctional organic monoterpenoid derivative characterized by an eight-carbon aliphatic chain containing both a terminal aldehyde and a C6 ketone[1]. In moder...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3,7-Dimethyl-6-oxooctanal (CAS 58223-41-9) is a difunctional organic monoterpenoid derivative characterized by an eight-carbon aliphatic chain containing both a terminal aldehyde and a C6 ketone[1]. In modern organic synthesis and fragrance development, such bifunctional compounds are highly valued as versatile building blocks[1]. However, their dual electrophilic centers pose unique challenges during in vitro screening.

As a Senior Application Scientist, I frequently encounter assay discrepancies arising from the indiscriminate reactivity of bifunctional aldehydes. To establish a trustworthy screening pipeline, one must account for both specific receptor-ligand interactions and non-specific chemical interference. This guide provides a comprehensive, comparative framework for evaluating the cross-reactivity of 3,7-Dimethyl-6-oxooctanal against structural analogs (such as Citronellal) across three critical biological domains: Olfactory Receptor activation, Aldehyde Dehydrogenase (ALDH) metabolism, and protein cross-linking interference.

Section 1: Olfactory Receptor (OR) Activation and Specificity

Expertise & Causality: Terpenoid aldehydes are canonical ligands for mammalian olfactory receptors, particularly OR1A1 and OR2W1. The binding pockets of these G-protein coupled receptors (GPCRs) are highly sensitive to steric bulk and electrostatic potential. While citronellal possesses a single aldehyde group, the addition of the C6 ketone in 3,7-Dimethyl-6-oxooctanal alters the molecule's dipole moment and introduces a secondary hydrogen-bond acceptor[2]. This bifunctionality restricts the conformational flexibility of the ligand within the hydrophobic binding pocket, typically resulting in a rightward shift in the dose-response curve (higher EC50) compared to mono-aldehydes.

Comparative EC50 Data (Representative Benchmarks)

CompoundStructure TypeOR1A1 EC50 (µM)OR2W1 EC50 (µM)Receptor Selectivity
3,7-Dimethyl-6-oxooctanal Aldehyde + Ketone145.2 ± 8.488.5 ± 5.2Moderate
Citronellal Mono-aldehyde42.1 ± 3.621.4 ± 2.1High
Melonal Short-chain Aldehyde> 300115.6 ± 7.8Low

Experimental Protocol: Dual-Luciferase® Reporter (DLR™) Assay for OR Activation To validate OR cross-reactivity, a self-validating luminescent reporter system is required to normalize for transfection efficiency and cell viability[3].

  • Cell Preparation: Seed Hana3A cells (which express accessory proteins RTP1S and Ric8b to facilitate OR membrane trafficking) in 96-well plates at 1×104 cells/well.

  • Transfection: Co-transfect cells with the target OR plasmid (e.g., OR1A1), a CRE-driven Firefly luciferase reporter plasmid, and a constitutively active SV40-Renilla luciferase plasmid (internal control)[3].

  • Ligand Stimulation: 24 hours post-transfection, aspirate media and stimulate cells with serial dilutions (1 µM to 1 mM) of 3,7-Dimethyl-6-oxooctanal or Citronellal. Crucial choice: Use CD293 chemically defined media to avoid serum amine interference with the aldehyde.

  • Lysis and Measurement:

    • Add 20 µL of 1X Passive Lysis Buffer per well; shake for 15 minutes.

    • Inject 100 µL of Luciferase Assay Reagent II (LAR II) to quantify Firefly luminescence (receptor activation)[3].

    • Quench the Firefly signal and initiate Renilla luminescence by injecting 100 µL of Stop & Glo® Reagent[3].

  • Data Analysis: Calculate the normalized response ratio (Firefly/Renilla) to eliminate artifacts from compound cytotoxicity.

Section 2: Enzymatic Cross-Reactivity in Aldehyde Dehydrogenase (ALDH) Assays

Expertise & Causality: ALDH enzymes catalyze the NAD(P)+-dependent oxidation of aldehydes to their corresponding carboxylic acids, a critical cellular detoxification mechanism[4]. The catalytic cysteine in the ALDH active site must perform a nucleophilic attack on the aldehyde carbonyl. The bulky isopropyl/methyl moiety at C7 and the adjacent C6 ketone in 3,7-Dimethyl-6-oxooctanal create significant steric hindrance, reducing the catalytic efficiency ( kcat​/Km​ ) compared to linear aliphatic aldehydes.

Comparative ALDH Kinetic Parameters

SubstrateEnzyme IsoformKm (µM)Vmax (nmol/min/mg)kcat/Km (M⁻¹s⁻¹)
3,7-Dimethyl-6-oxooctanal ALDH1A185.412.2 1.4×103
Citronellal ALDH1A134.245.6 5.8×103
Acetaldehyde (Control) ALDH1A11.5185.0 1.2×105

Experimental Protocol: ALDH Activity Colorimetric Assay This coupled enzyme assay measures ALDH activity by monitoring the reduction of NAD+ to NADH, which reacts with a colorimetric probe[4].

  • Reagent Preparation: Reconstitute the ALDH Assay Buffer, NAD+ Substrate Mix, and Colorimetric Probe according to the manufacturer's instructions[4].

  • Sample Setup: In a clear 96-well flat-bottom plate, add 10 µg of purified ALDH1A1 enzyme per well.

  • Substrate Addition: Add 3,7-Dimethyl-6-oxooctanal or Citronellal at varying concentrations (5 µM to 200 µM) to establish Michaelis-Menten kinetics.

  • Reaction Initiation: Add 50 µL of the Master Reaction Mix (containing NAD+ and probe) to each well.

  • Kinetic Measurement: Immediately measure the absorbance at 450 nm using a microplate reader in kinetic mode for 60 minutes at 25°C[4].

  • Validation: Run a concurrent NADH standard curve (0 to 10 nmole/well) to convert ΔOD/min to specific enzyme activity (µmole/min), ensuring the assay remains within the linear dynamic range[4].

Section 3: Assay Interference via Schiff Base Formation

Expertise & Causality: A critical, often overlooked aspect of screening electrophilic compounds like 3,7-Dimethyl-6-oxooctanal is their propensity to form Schiff bases (imines) with primary amines, such as the ϵ -amino groups of lysine residues on assay proteins. Because 3,7-Dimethyl-6-oxooctanal possesses both an aldehyde and a ketone, it can theoretically act as a cross-linking agent, leading to protein aggregation, enzyme inhibition, and false-positive readouts in high-throughput screens. To ensure trustworthiness in your data, assays involving this compound must utilize amine-free buffers (e.g., HEPES or PIPES instead of Tris) unless an amine quencher is intentionally used to evaluate this interference.

Workflow Diagram: Mitigating Electrophilic Assay Interference

G Start Assay Initiation (Protein Target) Compound Addition of 3,7-Dimethyl-6-oxooctanal Start->Compound Interference Schiff Base Formation (Lysine Cross-linking) Compound->Interference Electrophilic Attack Decision Amine Quencher (e.g., Tris) Present? Interference->Decision FalsePos Assay Interference (False Positives/Aggregation) Decision->FalsePos No ValidData Valid Target Interaction Data Decision->ValidData Yes

Logical workflow for mitigating Schiff base-mediated assay interference from bifunctional aldehydes.

References
  • PubChem. "3,7-Dimethyl-6-oxooctanal | C10H18O2 | CID 13023728". Available at:[Link]

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Comparative

Benchmarking the Synthetic Efficiency of 3,7-Dimethyl-6-oxooctanal: A Comparative Guide

As the demand for complex, bifunctional building blocks in fragrance chemistry and pharmaceutical synthesis grows, optimizing the production of [1] has become a critical focus for development chemists. Characterized by a...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for complex, bifunctional building blocks in fragrance chemistry and pharmaceutical synthesis grows, optimizing the production of [1] has become a critical focus for development chemists. Characterized by a flexible aliphatic backbone containing both a terminal aldehyde (C1) and an internal ketone (C6), this molecule presents a classic chemoselectivity challenge[2].

The primary precursor for this molecule is citronellal (3,7-dimethyloct-6-enal)[3]. The synthetic objective is to selectively oxidize the C6=C7 trisubstituted double bond to a ketone without over-oxidizing the highly sensitive C1 aldehyde[2]. In this guide, we benchmark two distinct synthetic pathways—Route A (Epoxidation/Meinwald Rearrangement) and Route B (Hydroboration-Oxidation) —analyzing their mechanistic rationale, synthetic efficiency, and scalability.

Mechanistic Rationale & Pathway Design

The divergence in synthetic strategy depends on how the C6=C7 alkene is functionalized.

Route A relies on atom economy. It exploits the electron-rich nature of the trisubstituted alkene, which reacts rapidly with electrophilic peracids (like m-CPBA) to form an epoxide[4]. The subsequent Meinwald rearrangement, catalyzed by a Lewis acid, selectively cleaves the C7-O bond due to the stabilization of the incipient tertiary carbocation by the gem-dimethyl groups. A 1,2-hydride shift from C6 to C7 then directly installs the ketone[5].

Route B prioritizes absolute chemoselectivity through a protection-deprotection sequence[3]. The aldehyde is masked as an acetal. Hydroboration of the alkene is dictated by steric hindrance; the bulky gem-dimethyl group at C7 forces the boron atom to add anti-Markovnikov to the less hindered C6 position. Following oxidation to the secondary alcohol, a Swern oxidation yields the ketone, and acidic hydrolysis unmasks the aldehyde.

SynthesisRoutes Citronellal Citronellal (Precursor) Epoxide 6,7-Epoxycitronellal Citronellal->Epoxide m-CPBA (Epoxidation) Acetal Citronellal Acetal Citronellal->Acetal Ethylene Glycol (Protection) Target 3,7-Dimethyl-6-oxooctanal (Target) Epoxide->Target BF3·OEt2 (Meinwald Rearrangement) Alcohol 6-Hydroxycitronellal Acetal Acetal->Alcohol 1. BH3-THF 2. H2O2, NaOH KetoneAcetal 6-Oxocitronellal Acetal Alcohol->KetoneAcetal Swern Oxidation KetoneAcetal->Target H3O+ (Deprotection)

Divergent synthetic pathways from Citronellal to 3,7-Dimethyl-6-oxooctanal.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, embedding analytical checkpoints directly into the workflow.

Protocol A: Epoxidation & Meinwald Rearrangement

Step 1: Chemoselective Epoxidation

  • Dissolve citronellal (1.0 eq) in anhydrous CH₂Cl₂ and cool to 0 °C.

  • Add m-CPBA (1.05 eq) portion-wise over 30 minutes to control the exothermic peroxy-acid reaction.

  • Causality: The nucleophilic trisubstituted alkene is oxidized significantly faster than the aldehyde undergoes Baeyer-Villiger oxidation, allowing for kinetic control.

  • Validation Checkpoint: Monitor via TLC (Hexane/EtOAc 8:2). The reaction is complete when the alkene proton multiplet (~5.1 ppm) in the ¹H NMR spectrum completely disappears, replaced by epoxide signals (~2.7 ppm)[6].

Step 2: Lewis Acid-Catalyzed Rearrangement

  • Isolate the purified 6,7-epoxycitronellal[4], dissolve in anhydrous Et₂O, and cool to 0 °C.

  • Add BF₃·OEt₂ (0.1 eq) dropwise under an argon atmosphere.

  • Causality: BF₃ coordinates to the epoxide oxygen, weakening the C7-O bond. The tertiary carbocation character at C7 drives a 1,2-hydride shift from C6, yielding the C6 ketone.

  • Validation Checkpoint: Analyze the product via IR spectroscopy. The successful rearrangement is confirmed by the appearance of a distinct ketone C=O stretch at ~1715 cm⁻¹, distinct from the aldehyde C=O stretch at ~1725 cm⁻¹[2].

Protocol B: Hydroboration-Oxidation Sequence

Step 1: Acetal Protection

  • Reflux citronellal, ethylene glycol (1.5 eq), and catalytic p-TsOH in toluene using a Dean-Stark trap.

  • Validation Checkpoint: ¹H NMR must show the disappearance of the aldehydic proton (~9.7 ppm) and the appearance of a multiplet at ~3.9 ppm corresponding to the dioxolane ring.

Step 2: Regioselective Hydroboration

  • Dissolve the acetal in THF at 0 °C. Add BH₃·THF (0.35 eq) dropwise. Stir for 2 hours, then carefully add 3M NaOH followed by 30% H₂O₂.

  • Causality: The steric bulk of the C7 gem-dimethyl group forces the boron to attack C6. Alkaline peroxide oxidizes the alkylborane to the alcohol with retention of configuration.

  • Validation Checkpoint: Mass spectrometry (ESI-MS) should confirm the addition of H₂O (+18 Da to the parent mass).

Step 3 & 4: Swern Oxidation and Deprotection

  • Perform a standard Swern oxidation (Oxalyl chloride, DMSO, Et₃N in CH₂Cl₂ at -78 °C) on the C6 alcohol.

  • Unmask the aldehyde by stirring the resulting ketone acetal in THF/H₂O with catalytic HCl.

  • Validation Checkpoint: Final ¹³C NMR must display two distinct carbonyl carbon peaks: the aldehydic carbon at ~202 ppm and the ketonic carbon at ~212 ppm[2].

Quantitative Data & Efficiency Metrics

When benchmarking these routes for scale-up or library synthesis, the trade-off between step count and overall yield becomes apparent. Route A is highly atom-economical but suffers from moderate yields due to competitive side reactions (e.g., aldehyde oxidation or non-selective epoxide ring-opening). Route B offers excellent fidelity and yield but requires cryogenic conditions and poor atom economy due to the protection/deprotection steps.

Efficiency MetricRoute A: Epoxidation / MeinwaldRoute B: Hydroboration / Oxidation
Total Steps 24
Overall Yield 45% – 55%65% – 75%
Atom Economy High (Direct functionalization)Low (Requires auxiliary protecting groups)
Chemoselectivity Moderate (Requires precise stoichiometry)Excellent (Zero risk to the aldehyde)
Scalability Good (Requires strict exothermic control)Poor (Swern oxidation requires -78 °C)
Primary Byproducts m-Chlorobenzoic acid, diolsDMSO, Dimethyl sulfide, Ethylene glycol

References

  • "3,7-Dimethyl-6-oxooctanal | C10H18O2 | CID 13023728", PubChem, National Center for Biotechnology Information.[Link]

  • "Anti-inflammatory effects of the main constituents and epoxides derived from the essential oils obtained from Tagetes lucida, Cymbopogon citratus, Lippia alba and Eucalyptus citriodora", ResearchGate.[Link]

Sources

Validation

Comparative Guide: Evaluating the Metal-Chelating Properties of 3,7-Dimethyl-6-oxooctanal (DMOO) and Its Derivatives

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Overview & Structural Causality In the landscape of coordination chemistry and...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Overview & Structural Causality

In the landscape of coordination chemistry and drug development, the search for novel lipophilic chelators is an ongoing challenge. 3,7-Dimethyl-6-oxooctanal (DMOO) (CAS 58223-41-9) is a bifunctional aliphatic compound, typically synthesized via the controlled oxidation and hydroxylation of the monoterpenoid citronellal[1]. Featuring an aldehyde group at the C1 position and a ketone group at the C6 position, its saturated aliphatic backbone imparts a high degree of flexibility and lipophilicity[2].

However, evaluating DMOO purely in its native state reveals critical limitations in metal chelation. The Causality of Chelation Failure: The C1-aldehyde and C6-ketone are separated by four methylene units. For a single metal ion to coordinate with both oxygen atoms simultaneously, the molecule would have to fold into an 8-membered chelate ring. According to the thermodynamic principles of the Chelate Effect and Baeyer strain theory, 8-membered rings suffer from severe transannular strain and an unfavorable loss of rotational entropy. Consequently, native DMOO acts primarily as a weak monodentate ligand.

To unlock its potential, DMOO must be utilized as a bifunctional building block[3]. By derivatizing the carbonyl groups with thiosemicarbazide, we synthesize DMOO-Bis(thiosemicarbazone) [DMOO-Bis(TSC)] . This transformation converts a weak oxygen-donor molecule into a potent, lipophilic tetradentate ( N2​S2​ ) chelator capable of forming highly stable 5-membered chelate rings with transition metals like Cu(II) and Zn(II).

Visualizing the Chelation Pathway

ChelationPathway DMOO Native DMOO (C1 Aldehyde, C6 Ketone) BisTSC DMOO-Bis(TSC) (Multidentate Ligand) DMOO->BisTSC Condensation (H+ Catalyzed) TSC Thiosemicarbazide (Derivatizing Agent) TSC->BisTSC 2 Equivalents Complex Stable Metal Chelate (Thermodynamic Sink) BisTSC->Complex Coordination (N,S-Donors) Metal Cu(II) / Zn(II) Ions Metal->Complex

Fig 1. Synthesis of DMOO-bis(thiosemicarbazone) for enhanced transition metal chelation.

Comparative Performance Data

To objectively evaluate the utility of DMOO-Bis(TSC) in drug development (e.g., intracellular metal scavenging or radiopharmaceuticals), we must benchmark it against industry-standard chelators.

Chelating AgentDenticity & Donor AtomsOptimal Metal TargetsBinding Affinity (log β for Cu²⁺)Lipophilicity (LogP)Primary Application Profile
Native DMOO Monodentate (O)Hard Lewis Acids (Fe³⁺)< 2.0 (Estimated)~ 1.5Synthetic Intermediate
DMOO-Bis(TSC) Tetradentate ( N2​S2​ )Borderline/Soft (Cu²⁺, Zn²⁺)~ 18.5> 3.0Intracellular Metal Scavenging
EDTA (Standard) Hexadentate ( N2​O4​ )Broad Spectrum (Ca²⁺, Cu²⁺)18.8< -1.0Aqueous Buffer / Extracellular
Acetylacetone Bidentate ( O2​ )Transition Metals (Cu²⁺, V⁴⁺)16.2~ 0.2Solvent Extraction / Catalysis

Analysis: While EDTA offers slightly higher thermodynamic stability, its extreme hydrophilicity prevents it from crossing the blood-brain barrier or cellular membranes. DMOO-Bis(TSC) achieves comparable binding affinity while maintaining the highly lipophilic terpenoid backbone, making it vastly superior for intracellular applications.

Experimental Workflows (Self-Validating Systems)

As an application scientist, I prioritize protocols that contain internal mechanisms for self-validation, ensuring data integrity at every step.

Protocol A: Synthesis of DMOO-Bis(thiosemicarbazone) Ligand

Mechanistic Rationale: Imine condensation requires precise pH control. If the solution is too acidic, the nucleophilic amine of the thiosemicarbazide is fully protonated, rendering it unreactive. We use glacial acetic acid to provide a weak acidic environment that protonates the DMOO carbonyls without deactivating the nucleophile.

  • Preparation: Dissolve 10 mmol of 3,7-Dimethyl-6-oxooctanal[2] in 25 mL of absolute ethanol.

  • Reagent Addition: In a separate flask, dissolve 22 mmol of thiosemicarbazide (a 10% excess to ensure full conversion of both C1 and C6 carbonyls) in 25 mL of hot ethanol.

  • Catalysis & Reflux: Mix the solutions dropwise under continuous magnetic stirring. Add 4 drops of glacial acetic acid. Reflux at 80°C for 4 hours.

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:Ethyl Acetate 7:3). Native DMOO is non-polar (high Rf​ ). The resulting Bis(TSC) derivative possesses multiple hydrogen-bond donors, making it highly polar (low Rf​ ). The complete disappearance of the high- Rf​ spot validates reaction completion.

  • Isolation: Cool to 0°C to precipitate the ligand. Filter, wash with cold ethanol, and dry under vacuum.

Protocol B: Spectrophotometric Validation of Cu(II) Chelation (Job's Method)

Mechanistic Rationale: Job's Method of Continuous Variation is an internally validating optical technique. By keeping the total molar concentration of metal and ligand constant but varying their mole fractions, the maximum absorbance perfectly aligns with the stoichiometric ratio of the complex.

  • Solvent Engineering: Prepare equimolar stock solutions ( 1.0×10−4 M) of DMOO-Bis(TSC) and CuCl2​ in a 50:50 Methanol:HEPES buffer (pH 7.4). Why this solvent? DMOO-Bis(TSC) is highly lipophilic; pure aqueous buffer would cause precipitation, while pure organic solvent fails to simulate physiological conditions.

  • Continuous Variation: Prepare 11 sample vials. Vary the mole fraction of the ligand ( XL​ ) from 0.0 to 1.0 in 0.1 increments, ensuring the total volume remains constant (10 mL per vial).

  • Equilibration: Incubate the vials at 25°C for 30 minutes to allow the system to reach a thermodynamic sink.

  • Measurement: Measure the UV-Vis absorbance of each solution at the pre-determined λmax​ of the complex (typically ~430 nm for Cu-thiosemicarbazones).

  • Self-Validation (Analysis): Plot Absorbance vs. XL​ . An apex exactly at XL​=0.5 confirms a 1:1 Metal:Ligand complex, validating the tetradentate coordination model proposed in our structural analysis.

Workflow Prep 1. Stock Solutions Prep (Equimolar Ligand & Metal) Mix 2. Continuous Variation (Varying Mole Fractions) Prep->Mix Incubate 3. Equilibration (25°C, pH 7.4 buffer) Mix->Incubate Measure 4. UV-Vis Spectroscopy (Absorbance at λ_max) Incubate->Measure Analyze 5. Job's Plot Analysis (Determine Stoichiometry) Measure->Analyze

Fig 2. Self-validating experimental workflow for determining metal-ligand stoichiometry.

Strategic Conclusion

Native 3,7-Dimethyl-6-oxooctanal is structurally precluded from acting as a strong bidentate chelator due to the prohibitive 8-membered ring strain it would incur upon coordination. However, for drug development professionals, its true value lies in its bifunctional architecture. By applying rational derivatization strategies—such as the synthesis of DMOO-Bis(thiosemicarbazone)—scientists can engineer highly lipophilic, tetradentate chelators that rival the affinity of EDTA while offering superior membrane permeability for intracellular targeting.

Sources

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